molecular formula C36H51F5N2O15 B12414778 Mal-NH-PEG10-CH2CH2COOPFP ester

Mal-NH-PEG10-CH2CH2COOPFP ester

Cat. No.: B12414778
M. Wt: 846.8 g/mol
InChI Key: WPNLFPWCKSAWRX-UHFFFAOYSA-N
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Description

Mal-NH-PEG10-CH2CH2COOPFP ester is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is designed to facilitate the targeted degradation of specific proteins within cells by linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-NH-PEG10-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a polyethylene glycol chain, followed by the attachment of a pentafluorophenyl ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Mal-NH-PEG10-CH2CH2COOPFP ester primarily undergoes substitution reactions, where the pentafluorophenyl ester reacts with nucleophiles such as amines or thiols. This reaction forms stable amide or thioether bonds .

Common Reagents and Conditions

    Reagents: Amines, thiols

    Conditions: Mild temperatures, neutral to slightly basic pH

Major Products

The major products formed from these reactions are amide or thioether-linked conjugates, which are essential for the formation of functional PROTAC molecules .

Scientific Research Applications

Mechanism of Action

Mal-NH-PEG10-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the recruitment of an E3 ubiquitin ligase to the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within cells .

Comparison with Similar Compounds

Similar Compounds

  • Mal-NH-PEG2-CH2CH2COOPFP ester
  • Mal-NH-PEG8-CH2CH2COOPFP ester

Uniqueness

Mal-NH-PEG10-CH2CH2COOPFP ester is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This characteristic enhances its utility in the synthesis of PROTACs, allowing for more efficient and effective protein degradation .

Properties

Molecular Formula

C36H51F5N2O15

Molecular Weight

846.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H51F5N2O15/c37-31-32(38)34(40)36(35(41)33(31)39)58-30(47)4-7-48-9-11-50-13-15-52-17-19-54-21-23-56-25-26-57-24-22-55-20-18-53-16-14-51-12-10-49-8-5-42-27(44)3-6-43-28(45)1-2-29(43)46/h1-2H,3-26H2,(H,42,44)

InChI Key

WPNLFPWCKSAWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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